molecular formula C42H72O14 B12426889 Mogroside IA-(1-3)-glucopyranoside

Mogroside IA-(1-3)-glucopyranoside

Cat. No.: B12426889
M. Wt: 801.0 g/mol
InChI Key: NZDCGZOHJTWGOX-PQNCJVOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid glycoside found in the fruits of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is part of a group of mogrosides, which are known for their intense sweetness and various bioactive properties. Mogrosides are used as natural sweeteners and have been studied for their potential health benefits, including anti-inflammatory, antioxidant, and anti-carcinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of mogrosides, including Mogroside IA-(1-3)-glucopyranoside, typically involves extraction from the fruit of Siraitia grosvenorii. Various methods can be employed for extraction, such as flash extraction, microwave-assisted extraction, and supercritical fluid extraction . Flash extraction, for instance, involves turning the plant tissue into fine particles quickly to improve extraction efficiency. The extraction parameters are optimized using techniques like Taguchi’s experimental design to achieve high yield and purity .

Industrial Production Methods

For industrial production, heat reflux extraction with ethanol is commonly used despite being time-consuming and labor-intensive . Another method involves the use of immobilized enzymes, such as β-glucosidase, to convert saponins into mogrosides. This method is environmentally friendly and can produce mogrosides in large quantities .

Comparison with Similar Compounds

Mogroside IA-(1-3)-glucopyranoside is part of a larger group of mogrosides, which include compounds like mogroside V, siamenoside I, and mogroside IV . These compounds share similar structures but differ in the number and position of glucose units attached to the triterpenoid backbone. Mogroside V, for example, is known for its intense sweetness and is widely used as a natural sweetener . The uniqueness of this compound lies in its specific glycosylation pattern, which contributes to its distinct bioactive properties.

Similar Compounds

These compounds, like this compound, are studied for their potential health benefits and applications in various industries.

Properties

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23?,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1

InChI Key

NZDCGZOHJTWGOX-PQNCJVOYSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6C5CC[C@@H](C6(C)C)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C

Origin of Product

United States

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